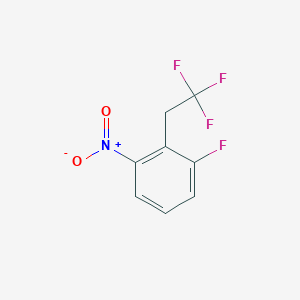
1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene is an organic compound characterized by the presence of a fluoro group, a trifluoroethyl group, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene typically involves the introduction of the fluoro and trifluoroethyl groups onto a benzene ring, followed by nitration. Common synthetic routes include:
Trifluoroethylation: This step involves the addition of the trifluoroethyl group, often using trifluoroethyl iodide or trifluoroethyl bromide as reagents.
Nitration: The final step involves nitration using nitric acid and sulfuric acid under controlled conditions to introduce the nitro group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and nitro groups can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The trifluoroethyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Major products formed from these reactions include substituted benzene derivatives, amino compounds, and oxidized products.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro and nitro groups can enhance its binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene can be compared with other similar compounds, such as:
1-Fluoro-2-(2,2,2-trifluoroethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene:
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene: The presence of a chloro group instead of a nitro group alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H5F4NO2 |
|---|---|
Molekulargewicht |
223.12 g/mol |
IUPAC-Name |
1-fluoro-3-nitro-2-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H5F4NO2/c9-6-2-1-3-7(13(14)15)5(6)4-8(10,11)12/h1-3H,4H2 |
InChI-Schlüssel |
WIDSINSVXWZAQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)CC(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


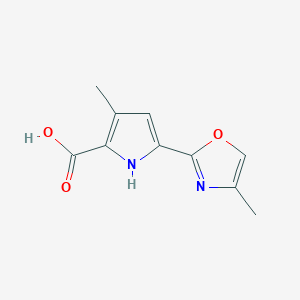
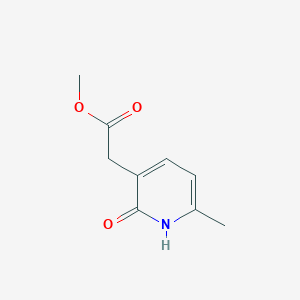
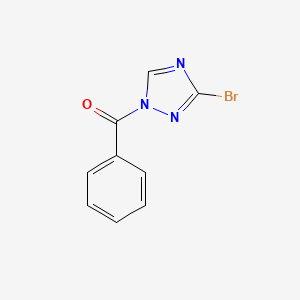
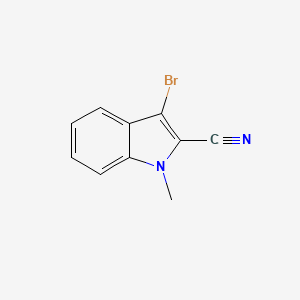

![5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13032565.png)

![(1S,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13032574.png)
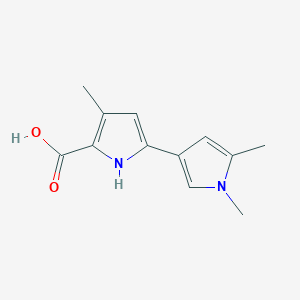

![2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B13032595.png)
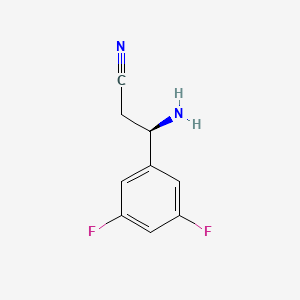
![7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B13032608.png)

